![molecular formula C10H8OS B1358674 1-(Benzo[b]thiophen-4-yl)ethanone CAS No. 88341-06-4](/img/structure/B1358674.png)

1-(Benzo[b]thiophen-4-yl)ethanone

Overview

Description

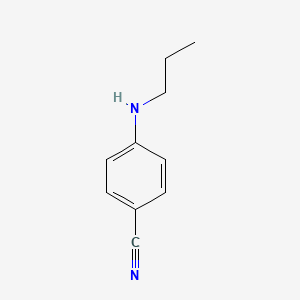

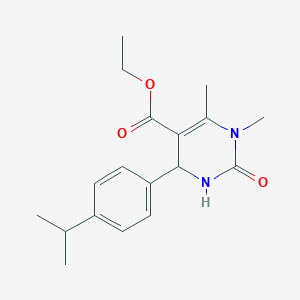

“1-(Benzo[b]thiophen-4-yl)ethanone” is a chemical compound with the molecular formula C10H8OS. It is an isomer of N-(1-Benzo[b]thiophen-2-yl-ethyl)-hydroxylamine, a reagent used in the preparation of Zileuton, an anti-asthmatic drug .

Synthesis Analysis

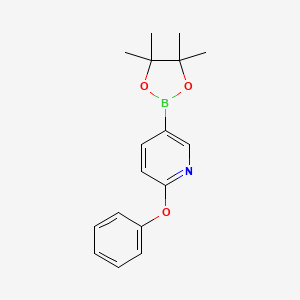

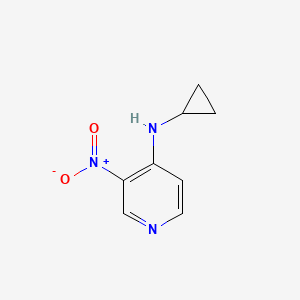

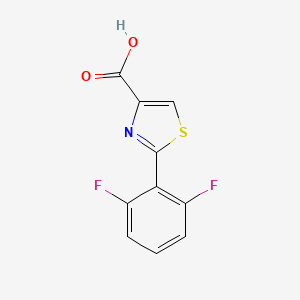

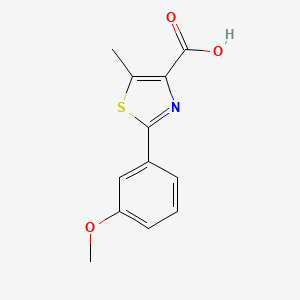

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for enhancing BMP-2 expression . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed .Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-4-yl)ethanone” can be found in various databases .Chemical Reactions Analysis

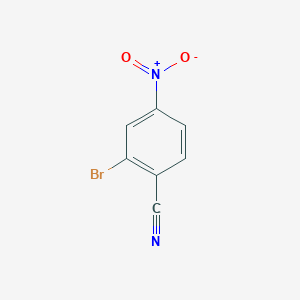

The chemical reactions involving “1-(Benzo[b]thiophen-4-yl)ethanone” include the synthesis of 4,4′-bibenzo[c]thiophene derivatives and the formation of benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-4-yl)ethanone” include its molecular weight of 176.24 g/mol. The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .Scientific Research Applications

Bioactivation in Liver Microsomes

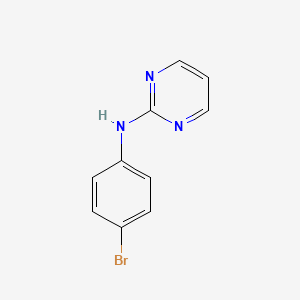

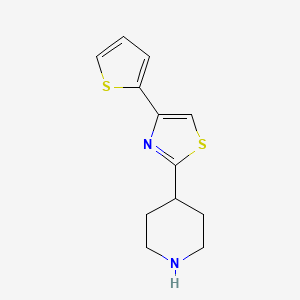

The compound is involved in the bioactivation of Brexpiprazole in liver microsomes . The structure of Brexpiprazole contains a thiophene ring, piperazine ring, and quinolinone motifs, which are well-known structural alerts . The study identified and characterized reactive adducts of Brexpiprazole and its metabolites .

Antipsychotic Treatment

Brexpiprazole, which contains a 1-(Benzo[b]thiophen-4-yl)piperazine ring, is an atypical antipsychotic approved for the treatment of schizophrenia and major depressive disorders in adults .

Synthesis of New π-Building Blocks

The compound is used in the synthesis of new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . The photophysical properties of the derivatives in the solution and solid state, electrochemical properties, and X-ray crystal structures were successfully determined .

Fluorescence Properties

The compound and its derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima . The fluorescence quantum yields of the compound and its derivatives in toluene are significant .

Solid-State Fluorescence

The silyl-substituted derivatives of the compound show relatively high solid-state fluorescence properties . This is significant as the unsubstituted compound exhibits poor solid-state fluorescence properties .

Serotoninergic Affinity

Derivatives of the compound were assessed for in vitro affinity on serotoninergic 5-HT1AR by radioligand binding assays .

properties

IUPAC Name |

1-(1-benzothiophen-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLFUQDJJLGFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CSC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625905 | |

| Record name | 1-(1-Benzothiophen-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[b]thiophen-4-yl)ethanone | |

CAS RN |

88341-06-4 | |

| Record name | 1-(1-Benzothiophen-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)